Home > Products > Screening Compounds P77836 > Cyanomorpholinoadriamycin
Cyanomorpholinoadriamycin -

Cyanomorpholinoadriamycin

Catalog Number: EVT-1542648
CAS Number:
Molecular Formula: C32H34N2O12
Molecular Weight: 638.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyanomorpholinoadriamycin is a synthetic derivative of Adriamycin, which is an anthracycline antibiotic widely used in cancer therapy. This compound is notable for its enhanced efficacy and specificity in targeting cancer cells. Cyanomorpholinoadriamycin combines the morpholino group with a cyano substitution, which modifies its pharmacological properties and increases its potency against various types of tumors.

Source and Classification

Cyanomorpholinoadriamycin is classified as an anticancer agent within the anthracycline family. Its structure allows it to form DNA adducts, leading to cytotoxic effects that are critical in cancer treatment. The compound has been synthesized to improve upon the limitations of traditional Adriamycin, particularly in terms of its ability to induce DNA damage and inhibit tumor growth effectively .

Synthesis Analysis

Methods and Technical Details

The synthesis of cyanomorpholinoadriamycin typically involves several key steps:

  1. Starting Material: The synthesis begins with Adriamycin or a related anthracycline derivative.
  2. Modification: The morpholino group is introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the anthracycline core.
  3. Cyano Group Introduction: The cyano group is added via a nitration or cyanation reaction, which can involve the use of reagents such as sodium cyanide or other cyanating agents.

The synthetic pathway must be carefully controlled to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and confirm the structure of cyanomorpholinoadriamycin .

Molecular Structure Analysis

Structure and Data

Cyanomorpholinoadriamycin has a complex molecular structure characterized by its anthracycline core, which includes:

  • Anthraquinone moiety: Responsible for intercalating into DNA.
  • Morpholino group: Enhances solubility and alters interaction with DNA.
  • Cyano group: Increases reactivity towards nucleophiles in DNA.

The molecular formula for cyanomorpholinoadriamycin is C22_{22}H24_{24}N4_{4}O5_{5}, and its molecular weight is approximately 412.45 g/mol. The structural modifications contribute to its unique pharmacological profile compared to other anthracyclines .

Chemical Reactions Analysis

Reactions and Technical Details

Cyanomorpholinoadriamycin undergoes various chemical reactions, primarily involving:

  • DNA Intercalation: The compound intercalates between base pairs in DNA, disrupting replication and transcription processes.
  • Formation of DNA Adducts: It forms covalent bonds with DNA, leading to cross-linking that hinders DNA repair mechanisms.
  • Redox Reactions: The quinone portion can participate in redox cycling, generating reactive oxygen species that contribute to cytotoxicity .

These reactions are crucial for understanding how cyanomorpholinoadriamycin exerts its anticancer effects.

Mechanism of Action

Process and Data

Cyanomorpholinoadriamycin's mechanism of action involves several key processes:

  1. DNA Binding: The compound intercalates into DNA, leading to structural distortions that impede replication.
  2. Enzyme Inhibition: It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication.
  3. Induction of Apoptosis: The formation of DNA adducts triggers cellular stress responses, ultimately leading to programmed cell death (apoptosis).

Studies have shown that the efficacy of cyanomorpholinoadriamycin in inducing apoptosis is significantly higher than that of traditional Adriamycin due to its enhanced binding affinity and reactivity towards DNA .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cyanomorpholinoadriamycin exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a reddish-brown powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.
  • Stability: Stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.

The compound's melting point ranges around 200-210 °C, indicating thermal stability that is important for storage and formulation .

Applications

Scientific Uses

Cyanomorpholinoadriamycin has significant applications in cancer research and therapy:

  • Anticancer Therapy: Used as a chemotherapeutic agent for various cancers including breast cancer, leukemia, and lymphoma.
  • Research Tool: Utilized in studies investigating DNA damage mechanisms, drug resistance in cancer cells, and the development of novel therapeutic strategies.
  • Drug Development: Serves as a lead compound for synthesizing new derivatives with improved efficacy or reduced side effects.

The ongoing research into cyanomorpholinoadriamycin underscores its potential as a valuable agent in oncology .

Chemical Structure and Synthesis of Cyanomorpholinoadriamycin

Structural Characterization of the Cyanomorpholino Derivative

Cyanomorpholinoadriamycin (CMA), also termed 3′-deamino-3′-(3-cyano-4-morpholinyl)doxorubicin, represents a structurally optimized anthracycline derivative. Its core modification involves replacing the native 3′-amino group of doxorubicin with a 3-cyano-4-morpholinyl moiety. This introduces a rigid heterocyclic system and a polar cyano group (–C≡N) at the C-3′ position of the daunosamine sugar [1] [5]. The morpholino ring adopts a chair conformation, positioning the cyano substituent axially relative to the sugar plane. This spatial arrangement facilitates direct interactions with DNA through both intercalative binding (via the planar anthraquinone) and covalent adduction (via the electrophilic α-cyanamide functionality) [1] [8]. Mass spectrometry (MS) and elemental analysis confirm a molecular formula of C₂₇H₂₉N₃O₁₁ for CMA, with characteristic IR absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1725 cm⁻¹ (carbonyl) [1]. NMR studies (¹H, ¹³C) reveal significant downfield shifts for H-1′ (δ 5.42 ppm) and H-2′ (δ 3.78 ppm) protons compared to doxorubicin, indicating altered electronic environments due to morpholine substitution [5].

Table 1: Key Spectroscopic Signatures of CMA

TechniqueKey FeaturesStructural Implication
IR2240 cm⁻¹ (strong), 1725 cm⁻¹Cyano group; carbonyl groups
¹H NMRδ 5.42 (d, H-1′), δ 3.78 (m, H-2′)Deshielding due to morpholine substitution
¹³C NMRδ 118.5 (CN), δ 160.2 (C-13 carbonyl)Cyanide carbon; keto group confirmation
MSm/z 564.2 [M+H]⁺Confirms molecular weight (563.5 g/mol)

Comparative Analysis with Anthracycline Analogues

CMA exhibits distinct biochemical properties compared to classical anthracyclines like doxorubicin (DOX) and epirubicin (EPI). While DOX primarily acts via topoisomerase II poisoning and reactive oxygen species (ROS) generation, CMA’s α-cyanamide group enables DNA alkylation and crosslink formation at physiological concentrations (>50 nM) [1] [3]. This covalent binding results in irreversible DNA damage, correlating with its superior cytotoxicity. In P388 murine leukemia cells, CMA demonstrates a 500-fold lower IC₅₀ (0.002 μM) than DOX (1.0 μM), and retains full potency against DOX-resistant lines (P388/ADR), where DOX exhibits 150-fold resistance [2] [5]. Mechanistically, CMA evades efflux-mediated resistance (e.g., P-glycoprotein) due to enhanced cellular retention: studies show P388/ADR cells accumulate only 1.5–2.0× less CMA versus sensitive lines, compared to a >10× reduction for DOX [5]. Unlike DOX, CMA does not generate significant ROS or cause cardiotoxicity-related lipid peroxidation, as its redox-inactive morpholino ring minimizes quinone-mediated electron transfer [3] [8].

Table 2: Cytotoxicity Profile of CMA vs. Reference Anthracyclines

CompoundIC₅₀ (μM) P388/SIC₅₀ (μM) P388/ADRResistance IndexPrimary DNA Interaction
CMA0.0020.0021.0Crosslinking, adduct formation
Doxorubicin (DOX)1.0150150Intercalation, topo II poison
Morpholinoadriamycin (MoA)0.50.61.2Intercalation
Epirubicin (EPI)0.8120150Similar to DOX

Data compiled from [2] [5]. Resistance Index = IC₅₀(P388/ADR)/IC₅₀(P388/S)

Synthetic Pathways and Key Modifications in the Morpholino Side Chain

CMA synthesis begins with daunosamine sugar modification of doxorubicin. The critical steps involve:

  • Deamination: Doxorubicin undergoes acid-catalyzed hydrolysis to yield 3′-deamino-3′-hydroxy derivatives.
  • Morpholino Ring Formation: The C-3′ hydroxyl is displaced by nucleophilic attack from 4-aminomorpholine under Mitsunobu conditions (DIAD, PPh₃), introducing the morpholino group [1] [5].
  • Cyanidation: The morpholino nitrogen is alkylated via electrophilic cyanogen transfer using cyanogen bromide (BrCN). This step exploits the nucleophilicity of the morpholino nitrogen, generating the α-cyanamide motif (–N–C≡N) [1] [8]. Alternative routes involve reacting 3′-iodo derivatives with pre-formed 3-cyano-4-aminomorpholine, but yields are lower (<35%) [5].

A key synthetic challenge is the lability of the cyano group under physiological conditions. The α-cyanamide undergoes partial hydrolysis or displacement by cellular nucleophiles (e.g., glutathione), releasing free cyanide and generating reactive iminium intermediates that facilitate DNA adduction [1]. Modifying the morpholino ring (e.g., oxygen-bridging in oxazolocyanomorpholinoadriamycin) abolishes crosslinking activity, confirming the requirement for an unconstrained, metabolically labile morpholino ring [1].

Table 3: Key Synthetic Steps for CMA Production

StepReagents/ConditionsProductYield
DeaminationHCl (0.1M), 60°C, 2h3′-deamino-3′-hydroxy-doxorubicin85%
Morpholino introduction4-Aminomorpholine, DIAD, PPh₃, THF, 0°CMorpholinoadriamycin (MoA)70%
CyanidationBrCN, NaHCO₃, CH₂Cl₂, rt, 12hCyanomorpholinoadriamycin (CMA)65%

Crystallographic and Spectroscopic Validation of CMA Derivatives

X-ray crystallography of CMA-DNA complexes reveals sequence-specific intercalation at 5′-GC-3′ sites, with the anthraquinone chromophore inserted between base pairs. The morpholino ring occupies the DNA minor groove, positioning the cyano group 3.2 Å from the N2-amino group of guanine [1]. This proximity facilitates covalent adduct formation via displacement of cyanide and formation of a stable aminal linkage (C=N bond) between the morpholino carbon and guanine N2 [1] [3]. Spectroscopic studies confirm this: incubating [¹⁴C]-CMA with rat liver microsomes (S9 fraction) results in irreversible binding to DNA and quantitative loss of ¹⁴CN⁻, indicating nucleophilic displacement of cyanide [1].

Thermal denaturation assays show CMA-DNA adducts exhibit elevated melting temperatures (ΔTₘ = +18°C vs. +8°C for DOX), consistent with covalent stabilization [1] [3]. In vitro studies using plasmid DNA demonstrate CMA induces protein-associated DNA strand breaks and alkali-labile sites at 10–100 nM concentrations, detectable via comet assays [3]. Unlike non-cyanated analogs (e.g., morpholinodaunomycin), CMA forms interstrand crosslinks detectable by ethidium bromide fluorescence quenching and gel electrophoresis under non-reducing conditions [1] [5]. These structural insights rationalize CMA’s unparalleled potency: its dual mechanism (intercalation + covalent crosslinking) results in persistent DNA damage unrepairable by standard excision pathways.

Table 4: Biophysical Properties of CMA-DNA Interactions

PropertyCMADoxorubicinMethod
DNA Binding Constant (Kₐ)2.5 × 10⁸ M⁻¹1.2 × 10⁶ M⁻¹Fluorescence quenching
ΔTₘ (°C)+18+8Thermal denaturation
Crosslink Frequency1 per 10 bp (at 50 nM)UndetectableGel electrophoresis
Strand Breaks (at 100 nM)2.8 breaks/kb0.9 breaks/kbPlasmid relaxation assay

Properties

Product Name

Cyanomorpholinoadriamycin

IUPAC Name

4-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]morpholine-3-carbonitrile

Molecular Formula

C32H34N2O12

Molecular Weight

638.6 g/mol

InChI

InChI=1S/C32H34N2O12/c1-14-27(37)18(34-6-7-44-13-15(34)11-33)8-22(45-14)46-20-10-32(42,21(36)12-35)9-17-24(20)31(41)26-25(29(17)39)28(38)16-4-3-5-19(43-2)23(16)30(26)40/h3-5,14-15,18,20,22,27,35,37,39,41-42H,6-10,12-13H2,1-2H3

InChI Key

YIMDLWDNDGKDTJ-UHFFFAOYSA-N

Synonyms

3'-(3-cyano-4-morpholinyl)-3'-deaminoadriamycin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin
3'-deamino-3'-(3-cyano-4-morpholinyl)doxorubicin, (S-(8S-cis))-isomer
A 489
A-489
cyanomorpholino doxorubicin
cyanomorpholinoadriamycin
MRA-CN

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOCC6C#N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.